4-(3,5-dimethylpiperidin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
3,5-DIMETHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3,5-DIMETHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features.
3,5-Dimethylpiperidine: A simpler compound with a piperidine ring and methyl groups.
Uniqueness
The uniqueness of 3,5-DIMETHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C26H28N4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H28N4/c1-18-8-7-11-22(13-18)30-16-23(21-9-5-4-6-10-21)24-25(27-17-28-26(24)30)29-14-19(2)12-20(3)15-29/h4-11,13,16-17,19-20H,12,14-15H2,1-3H3 |
InChI Key |
KCDNSSDFCKCKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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